molecular formula C11H7FO2 B1487892 2-Fluoro-5-(furan-3-yl)benzaldehyde CAS No. 1340432-24-7

2-Fluoro-5-(furan-3-yl)benzaldehyde

Cat. No. B1487892
M. Wt: 190.17 g/mol
InChI Key: UMQBPIYNKNXQKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .

Scientific Research Applications

Synthesis and Properties

  • A study explored the synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans via a one-pot method, highlighting the compound's utility in generating fluorinated heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Ramarao et al., 2004).
  • Research on the effect of donor units on the properties of fluorinated acceptor-based systems, including compounds with furan and fluorobenzaldehyde components, demonstrated their electrochromic properties and potential in electronic applications (Çakal et al., 2021).

Chemical Reactions and Mechanisms

  • The nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including reactions with furan derivatives, was studied, showcasing the role of fluorine in facilitating disfavored cyclization processes. This research opens pathways for the synthesis of ring-fluorinated heterocycles, underscoring the versatility of fluorine in organic synthesis (Ichikawa et al., 2002).

Material Science and Electrochemical Applications

  • The development of fluoronaphthalene building blocks via arynes, with studies involving furan and fluorinated compounds, indicated a method to achieve positional selectivity in the synthesis of naphthalene derivatives. This work is relevant for the creation of novel materials and chemicals with specific electronic properties (Masson & Schlosser, 2005).

properties

IUPAC Name

2-fluoro-5-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBPIYNKNXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(furan-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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